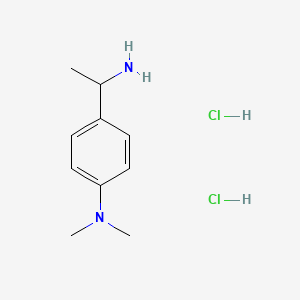

4-(1-Aminoethyl)-N,N-dimethylaniline 2hcl

Description

It is structurally related to Y-27632, a well-documented Rho-associated coiled-coil kinase (ROCK) inhibitor, where the compound serves as a key intermediate or derivative . The dihydrochloride form enhances solubility and stability, making it suitable for biochemical applications. Notably, this compound shares structural motifs with other N,N-dimethylaniline derivatives, such as 4-(dimethylamino)benzylamine dihydrochloride (a benzylamine analog) and N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPD·2HCl), but differs in substituent positioning and functional groups .

Properties

IUPAC Name |

4-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBUIGUNHZFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure:

Formation of Intermediate Solution A:

- Dissolve 1 mole of p-nitrochlorobenzene in approximately 500 mL of toluene to prepare solution A.

-

- Dissolve 1.2 moles of dimethylamine hydrochloride in 200 mL of water.

- Add solution A to this aqueous solution under stirring at 20-25 °C.

- Slowly add 1.25 moles of 15% aqueous sodium hydroxide dropwise over 30 minutes.

- Heat the mixture to 35-40 °C and maintain for 90 minutes to complete the substitution reaction.

Phase Separation and Catalytic Hydrogenation:

- Allow the mixture to stand for phase separation.

- Collect the toluene layer and add an active nickel catalyst.

- Subject the mixture to hydrogenation reduction to convert the nitro group to an amino group.

Filtration and Salt Formation:

- Filter to remove the catalyst.

- Pass hydrogen chloride gas through the toluene layer to precipitate the N,N-dimethyl-p-phenylenediamine dihydrochloride.

-

- Centrifuge the precipitate.

- Dry to obtain the final product with a purity of approximately 99.6% and a yield of 97.3% based on p-chloronitrobenzene.

Reaction Conditions Summary Table:

| Step | Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | 20-25 °C, stirring, aqueous NaOH addition | 15% NaOH added dropwise |

| Heating | 35-40 °C, 90 minutes | Reaction completion |

| Catalytic hydrogenation | Active nickel catalyst, hydrogen gas | Reduction of nitro to amino group |

| Salt formation | Passing HCl gas into toluene layer | Precipitation of dihydrochloride |

This method is patented (CN109970569A) and widely accepted due to its efficiency and high yield.

Alternative Nitrosation-Reduction Method (Historical)

An older industrial method involves:

- Dissolving dimethylaniline in hydrochloric acid at 0-5 °C.

- Adding sodium nitrite solution to perform nitrosation.

- Filtering and washing the product.

- Dissolving the crude product in hydrochloric acid.

- Reducing with zinc powder under controlled temperature (~30 °C).

- Basifying with sodium hydroxide, extracting with diethyl ether.

- Evaporating ether under reduced pressure.

- Recrystallizing the product from acetone.

This method is more complex and less efficient compared to the substitution-hydrogenation route and is less commonly used in modern synthesis.

| Aspect | Nucleophilic Substitution & Hydrogenation | Nitrosation-Reduction |

|---|---|---|

| Starting Materials | p-Nitrochlorobenzene, dimethylamine HCl | Dimethylaniline, sodium nitrite |

| Reaction Complexity | Moderate | High |

| Yield | ~97% | Lower, less reproducible |

| Purity | >99% | Variable |

| Scalability | High | Limited |

| Environmental Considerations | Uses hydrogen gas, nickel catalyst | Uses zinc powder, nitrites |

- The molar ratio of dimethylamine hydrochloride to p-nitrochlorobenzene is critical, optimally between 1.1:1 to 1.2:1, to maximize yield and minimize side reactions.

- The concentration of solutions affects reaction kinetics; solution A (p-nitrochlorobenzene in toluene) is best at 2-3 mol/L, and dimethylamine hydrochloride aqueous solution at 5-7 mol/L.

- The two-step addition of sodium hydroxide solution (first equimolar to dimethylamine hydrochloride, then 0.6-0.8 molar ratio) improves reaction control and product quality.

- The hydrogenation step requires an active nickel catalyst for efficient nitro group reduction.

- Reaction times of 45-90 minutes for the substitution step ensure completeness without overreaction.

- The final product is sensitive to moisture and light, requiring proper storage conditions to maintain stability.

The preparation of 4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is best achieved via the nucleophilic substitution of p-nitrochlorobenzene by dimethylamine hydrochloride in a biphasic system, followed by catalytic hydrogenation and acidification to precipitate the dihydrochloride salt. This method offers high yield, purity, and scalability, supported by patent literature and industrial practice. Optimization of reaction parameters such as reagent molar ratios, temperature control, and catalyst activity are key to successful synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The amino and dimethyl groups can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler amines.

Scientific Research Applications

4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

Industry: The compound is used in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, affecting cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Impact: The 1-aminoethyl group in 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl distinguishes it from DMPD·2HCl (para-amino) and 4-(dimethylamino)benzylamine dihydrochloride (benzylamine). These variations influence electronic properties and binding affinities in biological systems .

- Pharmacological Activity: While Y-27632 (derived from 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl) inhibits ROCK with high specificity (Ki ~ 140 nM), DMPD·2HCl lacks kinase-inhibitory activity and is instead utilized in peroxidase assays due to its redox-sensitive amino group .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Functional Implications :

- The dihydrochloride salt form enhances aqueous solubility for all listed compounds, critical for in vitro assays. However, DMPD·2HCl’s lower LogP (-0.5) reflects its polar para-amino group, limiting membrane permeability compared to the more lipophilic 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl (LogP 1.2) .

Research Findings and Limitations

- Contradictions in Nomenclature: lists "4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline dihydrochloride" as a discontinued product, suggesting fluorination alters bioavailability or toxicity compared to the non-fluorinated parent compound .

- Synthetic Challenges: Derivatives like 4-(dimethylamino)benzylamine dihydrochloride require stringent purification to avoid by-products, unlike the more straightforward synthesis of DMPD·2HCl .

Biological Activity

4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl, also known as a derivative of N,N-dimethylaniline, has garnered attention in biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H20N2O2

- Molecular Weight : 220.31 g/mol

- IUPAC Name : 4-(1-aminoethyl)-N,N-dimethylaniline

- CAS Number : 16740432

The biological activity of 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may function as a ligand for specific receptors, influencing cellular signaling pathways and exhibiting potential therapeutic effects.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, modulating their activity.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in cancer therapy .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds related to 4-(1-Aminoethyl)-N,N-dimethylaniline. For instance, derivatives have been investigated for their ability to inhibit HDACs, leading to increased apoptosis in cancer cells and cell cycle arrest .

| Compound | IC50 (nM) | Cancer Cell Line | Effect |

|---|---|---|---|

| NA | 95.2 | A2780 | Antiproliferative |

| NA | 260.7 | HepG2 | Induces G2/M arrest |

Toxicological Studies

Toxicological assessments have been conducted on N,N-dimethylaniline, a related compound, revealing insights into the safety profile and potential adverse effects associated with similar amine derivatives. For example, two-year studies in rats indicated some evidence of carcinogenic activity at high doses, particularly affecting the spleen and leading to neoplastic changes .

Case Studies

- Histone Deacetylase Inhibition :

- Toxicological Assessment in Rodents :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.